molecular formula C9H5F3N4O3 B2385232 2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid CAS No. 2253632-28-7

2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid

Cat. No.: B2385232
CAS No.: 2253632-28-7
M. Wt: 274.159
InChI Key: ZXPOJTSLOPXWGR-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid” is a synthetic organic compound . It is a derivative of tetrazole, a class of heterocyclic compounds that consist of a five-membered ring with four nitrogen atoms . This compound is not found in nature and is used in diverse scientific research due to its unique structure.


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthetic approach involves the use of triethyl orthoformate and sodium azide .


Molecular Structure Analysis

The molecular structure of “this compound” includes a tetrazole ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring carries a trifluoromethoxy group, which is an electron-withdrawing group .


Chemical Reactions Analysis

Tetrazoles, including “this compound”, exhibit multiple reactivity . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They are soluble in water and acetonitrile . The presence of free N-H causes the acidic nature of tetrazoles .

Mechanism of Action

Target of Action

Tetrazoles are known to be used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may interact with a variety of biological targets, similar to carboxylic acids.

Mode of Action

It’s known that tetrazoles can act as ligands, forming complexes with various metal ions . This suggests that 2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid may interact with its targets through similar mechanisms.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may have favorable pharmacokinetic properties in terms of metabolic stability.

Advantages and Limitations for Lab Experiments

TPTC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. Additionally, TPTC has been shown to have low toxicity in animal studies. However, TPTC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, TPTC is relatively unstable and can degrade over time, which can affect its potency.

Future Directions

There are several future directions for the study of TPTC. One area of research is the development of more efficient synthesis methods for TPTC. Additionally, further studies are needed to fully understand the mechanism of action of TPTC and its potential applications in cancer research. Other areas of research include the development of TPTC derivatives with improved solubility and stability, as well as the investigation of TPTC's potential applications in other areas of scientific research.
Conclusion
In conclusion, TPTC is a tetrazole derivative that has potential applications in scientific research, particularly in the field of cancer research. TPTC has been shown to inhibit the growth of cancer cells and induce apoptosis, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of TPTC and its potential applications in other areas of scientific research.

Synthesis Methods

TPTC can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminobenzoic acid with trifluoromethoxyphenyl isocyanate and sodium azide in the presence of a catalyst. The resulting product is then purified using recrystallization techniques. Other methods include the reaction of 2,4,6-trifluorophenyl isocyanate with sodium azide and subsequent hydrolysis to form TPTC.

Scientific Research Applications

TPTC has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. TPTC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, TPTC has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Safety and Hazards

“2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, following the safety precautions mentioned in its Material Safety Data Sheet .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O3/c10-9(11,12)19-6-3-1-5(2-4-6)16-14-7(8(17)18)13-15-16/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPOJTSLOPXWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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